
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 4-oxo-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-amino-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.
Substitution: Formation of 4-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes allows it to interact with intracellular targets effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different potency and selectivity.
1,2,3-Thiadiazole: Less commonly studied but still possesses notable biological activities.
Uniqueness
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the hydroxyl and sulfonamide groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H9N3O3S2 |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O3S2/c1-6-10-9(16-11-6)12-17(14,15)8-4-2-7(13)3-5-8/h2-5,13H,1H3,(H,10,11,12) |
Clé InChI |
LEHSELWVPQSQAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
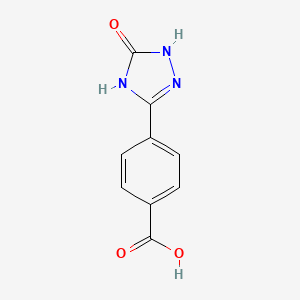
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
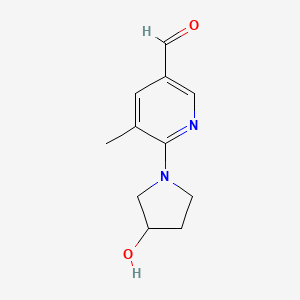

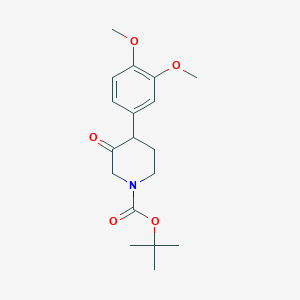
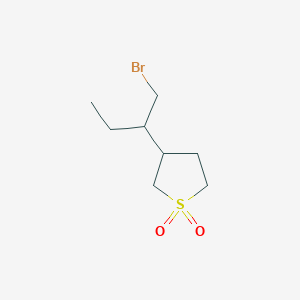
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)

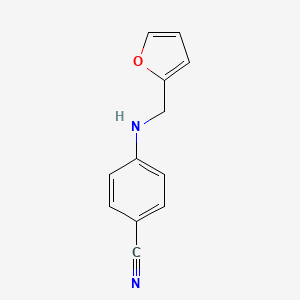
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
